

Technical Assessment: Biological Activity & Characterization of α -Hydroxylopatadine[1][2]

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Compound of Interest

Compound Name: *alpha-Hydroxylopatadine*

CAS No.: 1331822-32-2

Cat. No.: B1146763

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Content Type: Technical Whitepaper Subject:

α -Hydroxylopatadine (CAS: 1331822-32-2 / 1331668-21-3) Audience: Drug Development Scientists, Medicinal Chemists, and Regulatory Affairs Professionals.[1][2]

Part 1: Executive Summary

α -Hydroxylopatadine is a pharmacologically active derivative of the second-generation antihistamine Olopatadine.[1][2] While primarily characterized as a process-related impurity and a minor metabolite, it retains significant biological activity as a Histamine H1 receptor antagonist.[1][2]

In the context of pharmaceutical development, this compound represents a "Critical Quality Attribute" (CQA). Its presence must be controlled not merely because it is a contaminant, but because its structural similarity to the parent drug implies it competes for the same biological targets, potentially altering the therapeutic profile (efficacy/safety ratio) or binding kinetics (residence time).[2]

This guide provides a comprehensive technical analysis of its chemical structure, predicted and observed biological activity, and the experimental frameworks required for its characterization.

Part 2: Chemical Identity & Structural Logic[1][2][3]

Structural Modification and Chirality

The core pharmacophore of Olopatadine consists of a tricyclic dibenz[b,e]oxepin system linked to an acetic acid side chain.[2]

-Hydroxyolopatadine differs by the introduction of a hydroxyl (-OH) group at the -carbon of the acetic acid moiety.[1][2][3]

- Parent: Olopatadine (Achiral at the acetic acid chain).[1][2]

- Derivative:

 - Hydroxyolopatadine (Chiral).[1][2][3]

This modification introduces a stereogenic center at the C2-position of the acetic acid tail.[1] Consequently,

-Hydroxyolopatadine exists as a pair of enantiomers (

and

).[1][2] In biological systems, one enantiomer typically exhibits superior binding affinity, a phenomenon known as eudismic ratio.[1]

Physicochemical Implications

The addition of the

-hydroxyl group increases the polarity (Topological Polar Surface Area, TPSA) of the molecule compared to Olopatadine.[1][2]

- Solubility: Enhanced aqueous solubility due to additional H-bond donor/acceptor capacity.[1][2]
- Membrane Permeability: Likely slightly reduced compared to the parent due to lower LogP, potentially affecting blood-brain barrier (BBB) penetration (favorable for non-sedating profile).[1][2]

Part 3: Biological Activity & Mechanism of Action

Mechanism: H1 Receptor Antagonism

-Hydroxyolopatadine functions as an inverse agonist/antagonist at the Histamine H1 receptor.

[1][2]

Structure-Activity Relationship (SAR) Analysis: The carboxylic acid tail of Olopatadine is critical for high-affinity binding, forming an electrostatic interaction (salt bridge) with Lysine 191 (and potentially interacting with Aspartate 107) in the transmembrane region of the H1 receptor.[1][2]

- Retention of Activity: The

-hydroxylation does not abolish the negative charge of the carboxylate; therefore, the primary electrostatic anchor remains intact.

- Modulation of Affinity: The adjacent hydroxyl group may form auxiliary hydrogen bonds with residues like Asparagine 198 or Threonine 194. However, it also introduces steric bulk.[1]
 - Prediction: The compound likely retains nanomolar affinity (K_i) similar to, or slightly lower than, Olopatadine ($K_i \approx 6$ nM), depending on the specific enantiomer's fit.[1][2]

Binding Kinetics (Residence Time)

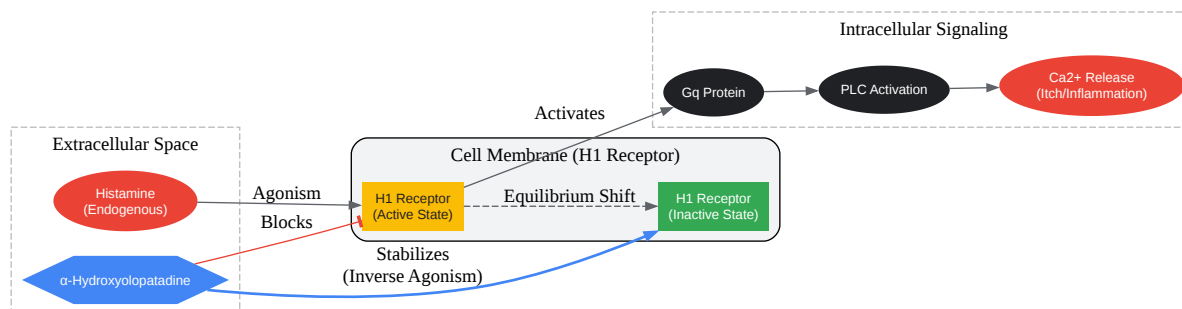
Recent studies on antihistamines emphasize residence time (the duration a drug stays bound to the target) over simple affinity (K_d).[1][2]

- Olopatadine has a long residence time, contributing to its once/twice-daily dosing.[1][2]

- The

-hydroxyl group alters the water desolvation penalty upon binding.[1][2] This can stabilize the "lid" of the binding pocket, potentially extending the residence time for one enantiomer while destabilizing the other.

Visualization: Signaling & Interaction Pathway



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Caption: Mechanism of Action.

-Hydroxylopatadine competes with histamine, stabilizing the inactive conformation of the H1 receptor and preventing the Gq-mediated calcium signaling cascade responsible for allergic symptoms.[1][2]

Part 4: Experimental Protocols for Characterization

To validate the activity of

-Hydroxylopatadine, the following workflows are recommended. These protocols distinguish it from the parent compound.

Protocol: Synthesis & Isolation (Chemoenzymatic Route)

Rationale: Isolation from bulk drug substance is inefficient.[1][2] De novo synthesis allows for stereoselective control.

- Starting Material: o-Hydroxyl Isoxepac.[1][2][4]
- Protection: Protect the hydroxyl group (e.g., with TBDMS) to prevent side reactions.[1][2]

- Wittig Reaction: React with [3-(dimethylamino)propyl]triphenylphosphine bromide to install the alkylamine side chain.
- -Hydroxylation:
 - Chemical:[4][3][5][6][7][8][9][10] Deprotonate the -carbon of the ester intermediate using LDA at -78°C, followed by reaction with a hydroxylating agent (e.g., Davis oxaziridine).[1][2]
 - Enzymatic (Preferred for Chirality): Use specific hydroxylases or chemoenzymatic resolution on the ester precursor.
- Deprotection: Remove protecting groups to yield -Hydroxyolopatadine.[1][2][4]
- Purification: Reverse-phase HPLC (C18 column) using a gradient of Acetonitrile:Buffer (pH 3.5).

Protocol: In Vitro H1 Binding Assay (Radioligand Displacement)

Rationale: To determine the affinity constant (K_i) relative to Olopatadine.[1][2][11]

Step	Parameter	Description
1. System	Cell Line	HEK-293 or CHO cells stably expressing human H1 Receptor.
2.[1][2] Ligand	Radioligand	[3H]-Pyrilamine (High affinity H1 antagonist).[1][2]
3. Prep	Incubation	Incubate membrane homogenates with [3H]-Pyrilamine (~2 nM) and varying concentrations of -Hydroxyolopatadine (to M).[1][2]
4. Control	Non-Specific	Determine non-specific binding using 10 µM Mianserin or Olopatadine.
5.[1][2] Analysis	Measurement	Filter through GF/B glass fiber filters, wash, and count radioactivity (Liquid Scintillation).
6. Calc	Data Output	Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1][2]

Part 5: Safety & Regulatory Context (Impurity Management)[1][2]

As an impurity,

-Hydroxyolopatadine falls under ICH Q3A(R2) / Q3B(R2) guidelines.[1][2]

- Qualification Threshold: If present at >0.15% (or 1.0 mg/day intake, whichever is lower) in the drug product, it requires toxicological qualification.[1]
- Toxicological Risk: Given its structural homology to the parent, the primary risk is not "off-target" toxicity, but rather altered pharmacokinetics.
 - If the -hydroxy metabolite accumulates (e.g., in renal impairment), it could extend the antihistaminic effect or increase the risk of anticholinergic side effects (though Olopatadine is highly selective).[1][2]
- Metabolic Interaction: There is limited evidence suggesting it may compete for renal transporters or metabolic enzymes, potentially altering the clearance of co-administered drugs, though this risk is considered low for Olopatadine derivatives.

Part 6: References

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